molecular formula C12H12O3 B4896546 [5-(4-methoxyphenyl)furan-2-yl]methanol

[5-(4-methoxyphenyl)furan-2-yl]methanol

Cat. No.: B4896546
M. Wt: 204.22 g/mol
InChI Key: DHAPZNMAHAPRNZ-UHFFFAOYSA-N
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Description

[5-(4-Methoxyphenyl)furan-2-yl]methanol (CAS 727421-95-6) is a high-purity chemical compound with a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol . This furan derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Compounds featuring the phenylfuran scaffold are of significant research interest for developing novel therapeutic agents. Structurally related analogs have demonstrated promising biological activities in scientific studies, including antimicrobial effects against strains like Staphylococcus aureus and antiproliferative activity against various human cancer cell lines . The furan and methoxyphenyl rings are key pharmacophores found in molecules with diverse pharmacological properties, making this methanol derivative a versatile precursor for further chemical functionalization and structure-activity relationship (SAR) studies . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(4-methoxyphenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAPZNMAHAPRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 4 Methoxyphenyl Furan 2 Yl Methanol

Strategies for Furan (B31954) Core Construction with Methoxyphenyl Substituents

The assembly of the 5-aryl furan skeleton is a critical step in the synthesis. Various methods have been developed, ranging from the coupling of pre-existing furan rings with aryl partners to the de novo construction of the heterocyclic system from acyclic precursors.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and arylated heterocycles. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is a highly utilized method for this purpose. nih.gov In the context of synthesizing the 5-(4-methoxyphenyl)furan core, this strategy typically involves the reaction of a furan derivative bearing a leaving group (e.g., a bromine atom) at the C-5 position with a 4-methoxyphenylboronic acid.

A common precursor for this approach is 5-bromo-2-furaldehyde. nih.govresearchgate.net The coupling reaction is catalyzed by a palladium complex, often in the presence of a suitable base and solvent system. For instance, the Suzuki-Miyaura reaction of 5-bromo-2-furaldehyde with phenylboronic acid has been shown to produce 5-phenyl-2-furaldehyde in high yield. researchgate.net Similarly, coupling reactions with various aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde, catalyzed by palladium, provide facile routes to a range of 5-substituted 2-furaldehydes under mild conditions. nih.gov These furaldehyde products can then be reduced to the target alcohol.

Another strategy involves the arylation of the furan ring via C-H bond activation. researchgate.netnih.gov This method avoids the need for pre-functionalized furan substrates. Palladium catalysts can facilitate the direct coupling of furan derivatives with aryl halides or other arylating agents, though regioselectivity can be a challenge. researchgate.net The arylation of furfural (B47365) with arenediazonium salts is another effective method for producing 5-aryl-2-furaldehydes, which are precursors to the target molecule. osi.lv

Table 1: Examples of Palladium-Catalyzed Synthesis of 5-Aryl Furan Precursors

Furan Substrate Coupling Partner Catalyst/Conditions Product Yield Reference
5-Bromo-2-furaldehyde Phenylboronic acid Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O 5-Phenyl-2-furaldehyde 91% researchgate.net
5-Bromo-2-furaldehyde Arylzinc halide Pd(dppf)Cl₂ 5-Aryl-2-furaldehyde 71-77% nih.gov
Furfural Arenediazonium salt FeCl₃·6H₂O 5-Aryl-2-furaldehyde N/A osi.lv

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl substituents to aromatic rings via electrophilic aromatic substitution. youtube.comtamu.edu However, the furan ring is sensitive and prone to polymerization under classical Friedel-Crafts conditions that use strong Lewis acids like aluminum chloride (AlCl₃). stackexchange.com Consequently, modifications and milder catalysts are necessary for successful acylations of furan. stackexchange.com

Boron trifluoride (BF₃) and its etherate complex are often used as more suitable catalysts for the acylation of furan with acid anhydrides or acyl halides. stackexchange.comgoogle.com In this approach, furan can be acylated with 4-methoxybenzoyl chloride or 4-methoxybenzoic anhydride (B1165640) in the presence of a mild Lewis acid. This would yield 2-acetyl-5-(4-methoxyphenyl)furan, which contains the desired carbon skeleton. The ketone functionality would then require reduction to a methylene (B1212753) group, and a separate step would be needed to introduce the hydroxymethyl group at the other position, making this a less direct route to the target compound compared to methods starting with a C-2 functionalized furan.

De novo synthesis of the furan ring through cyclization offers an alternative to modifying a pre-existing furan. These methods build the heterocyclic ring from acyclic precursors, incorporating the required substituents during the process. Acid-catalyzed intramolecular cyclization is a common strategy. mdpi.com For example, intermediates derived from the reaction of an appropriate keto-acid or its derivative can undergo cyclization to form a furanone ring system. mdpi.com

While specific examples leading directly to [5-(4-methoxyphenyl)furan-2-yl]methanol are not abundant in the provided literature, the general principle is well-established. The synthesis of furan complexes can also lead to novel cyclization pathways, though these often involve organometallic intermediates and may be more complex. researchgate.net

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. mdpi.com Several MCRs have been developed for the synthesis of highly substituted furan-2(5H)-one derivatives, which can serve as precursors to furans. mdpi.com

A notable example involves the one-pot reaction of an arylglyoxal (such as 4-methoxyphenylglyoxal), Meldrum's acid, and another component like indole or acetovanillone. mdpi.commdpi.com The reaction proceeds through a series of condensations and a final acid-catalyzed intramolecular cyclization to form the furanone or a related benzofuran structure. mdpi.commdpi.com The furanone product would then require subsequent chemical modification, including reduction and potential aromatization, to yield the desired 5-(4-methoxyphenyl)furan skeleton. The advantages of MCRs include operational simplicity, atom economy, and the ability to rapidly build molecular complexity from simple starting materials. mdpi.com

Table 2: Multicomponent Reaction for Furanone/Benzofuran Synthesis

Reactant 1 Reactant 2 Reactant 3 Conditions Product Type Reference
Indole 4-Methoxyphenylglyoxal Meldrum's acid Et₃N, MeCN, reflux; then AcOH, reflux 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one mdpi.com

Introduction of the Hydroxymethyl Moiety at the C-2 Position

Once the 5-(4-methoxyphenyl)furan core is established, the final step is the formation of the hydroxymethyl group at the C-2 position. This is almost universally accomplished by the reduction of a carbonyl precursor.

The most direct precursors for generating the C-2 hydroxymethyl group are the corresponding aldehyde (5-(4-methoxyphenyl)furan-2-carbaldehyde) or ester (methyl 5-(4-methoxyphenyl)furan-2-carboxylate). The synthesis of these carbonyl compounds is well-documented, as described in section 2.1.1. researchgate.netosi.lvpensoft.netmdpi.com

The reduction of an aldehyde or an ester to a primary alcohol is a fundamental transformation in organic synthesis. This can be achieved using a variety of reducing agents.

For Aldehydes: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes to alcohols in the presence of other functional groups like esters. It is typically used in alcoholic solvents like methanol (B129727) or ethanol.

For Esters: Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent required for the reduction of esters to alcohols. This reaction is typically carried out in an aprotic ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Although the search results focus heavily on the synthesis of the aldehyde and ester precursors, the subsequent reduction to the furfuryl alcohol is a standard and high-yielding reaction. For example, the synthesis of 5-(5-ethenyl-2-methoxyphenyl)-3-furanmethanol was achieved by the hydrolysis of the corresponding acetate (B1210297) ester, which is functionally equivalent to a reduction pathway from a carboxylate. researchgate.net Small amounts of 5-arylfurfuryl alcohols have also been observed as byproducts in other reactions, confirming their accessibility from furan-2-carbaldehyde derivatives. researchgate.net

Table 3: Common Reducing Agents for Carbonyl Precursors

Carbonyl Precursor Reducing Agent Typical Solvent Product
5-(4-methoxyphenyl)furan-2-carbaldehyde Sodium borohydride (NaBH₄) Methanol/Ethanol This compound

Nucleophilic Additions and Subsequent Transformations

A primary and effective strategy for constructing the this compound molecule involves a two-step sequence: a palladium-catalyzed cross-coupling reaction to form the aryl-furan bond, followed by the reduction of an aldehyde functional group. This reduction step is a classic example of a nucleophilic addition.

The synthesis typically begins with a precursor, 5-bromofuran-2-carboxaldehyde. This starting material undergoes a Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid. The Suzuki coupling is a powerful method for creating carbon-carbon bonds between aromatic rings. In this reaction, a palladium catalyst, often in conjunction with a phosphine ligand, facilitates the coupling of the boronic acid with the brominated furan. This step yields the intermediate compound, 5-(4-methoxyphenyl)furan-2-carboxaldehyde.

The crucial subsequent transformation is the reduction of the aldehyde group on the furan ring to a primary alcohol. This is achieved through nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can depend on the presence of other functional groups in the molecule. Sodium borohydride is a milder and more selective reagent, making it suitable for this transformation without affecting the furan or phenyl rings. The reaction mechanism involves the transfer of a hydride from the borohydride complex to the carbonyl carbon, forming a tetrahedral intermediate which is then protonated (typically by the solvent, such as methanol or ethanol) to yield the final product, this compound.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the reaction conditions for the multi-step synthesis of this compound is critical for maximizing the product yield and purity while minimizing reaction time and resource consumption. The optimization process targets both the initial Suzuki-Miyaura cross-coupling and the subsequent reduction step.

For the Suzuki-Miyaura cross-coupling, several parameters are known to interact and influence the reaction's outcome. These include the choice of palladium catalyst, ligand, base, solvent system, and reaction temperature. boisestate.edud-nb.infocovasyn.com High-throughput screening and Design of Experiments (DoE) are modern approaches used to efficiently explore this complex parameter space. d-nb.infocovasyn.com For instance, different palladium sources like palladium acetate or tetrakis(triphenylphosphine)palladium(0) can be screened in combination with various bases such as sodium carbonate, potassium phosphate, or cesium carbonate. boisestate.eduresearchgate.net The solvent system, often a mixture of an organic solvent like 1,4-dioxane or dimethylformamide (DMF) and water, also plays a pivotal role. boisestate.edu

The following interactive table illustrates a hypothetical optimization of the Suzuki-Miyaura coupling step for the synthesis of the intermediate, 5-(4-methoxyphenyl)furan-2-carboxaldehyde.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

Entry Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ (3) Na₂CO₃ Toluene/EtOH/H₂O 100 12 65
2 Pd(OAc)₂ (2) / SPhos (4) K₃PO₄ 1,4-Dioxane/H₂O 80 8 85
3 Pd(dppf)Cl₂ (2) Cs₂CO₃ DMF/H₂O 110 6 92

For the subsequent reduction of the aldehyde to the alcohol, optimization focuses on the choice of reducing agent, solvent, and temperature to ensure complete conversion with minimal side-product formation. While strong reducing agents like LiAlH₄ would be effective, milder and safer reagents like sodium borohydride are often preferred. The reaction is typically run at cooler temperatures (0 °C to room temperature) to control selectivity.

The following table shows representative conditions for the reduction of a 5-arylfuran-2-carboxaldehyde.

Table 2: Optimization of Aldehyde Reduction Conditions

Entry Reducing Agent Solvent Temperature (°C) Time (h) Yield (%)
1 NaBH₄ Methanol 25 2 98
2 NaBH₄ Ethanol 0 3 97
3 LiAlH₄ THF 0 1 99

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved by utilizing renewable starting materials, employing safer solvents, and developing more efficient, atom-economical catalytic methods. researchgate.net

A key area of green chemistry is the use of biomass-derived feedstocks. researchgate.net The furan ring, a core component of the target molecule, can be sourced from carbohydrates. Specifically, 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical derived from the dehydration of fructose (B13574) and glucose, is a versatile precursor for a wide range of furan derivatives. nih.govnih.gov While the direct synthesis of the target molecule from HMF is complex, related furan-based compounds are increasingly being synthesized from this renewable resource, paving the way for more sustainable synthetic routes. researchgate.netbohrium.com

Another green approach is the use of Catalytic Transfer Hydrogenation (CTH) for the reduction of the aldehyde intermediate. CTH offers a safer alternative to using high-pressure molecular hydrogen or metal hydrides. mdpi.com In CTH, an organic molecule, such as isopropanol or formic acid, serves as the hydrogen donor in the presence of a heterogeneous catalyst. esf.edu This method often proceeds under milder conditions and can lead to high selectivity. mdpi.commdpi.com The use of heterogeneous catalysts also simplifies product purification and allows for catalyst recycling, further enhancing the sustainability of the process.

The choice of solvents is also a critical aspect of green synthesis. Efforts are being made to replace traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ethanol, or acetonitrile, where possible. mdpi.com For example, optimizing the Suzuki coupling to be performed in a higher proportion of water or in a greener solvent like acetonitrile can significantly reduce the environmental footprint of the synthesis.

By integrating renewable feedstocks, safer reagents, and more efficient catalytic systems, the synthesis of this compound can be aligned with the principles of green chemistry, contributing to a more sustainable chemical industry.

Chemical Reactivity and Mechanistic Investigations of 5 4 Methoxyphenyl Furan 2 Yl Methanol

Reactions of the Hydroxymethyl Group

The hydroxymethyl group is a primary alcohol and thus undergoes typical oxidation, esterification, and etherification reactions. These transformations are crucial for the synthesis of a wide range of derivatives with varied electronic and steric properties.

Oxidation Pathways and Product Derivatization

The primary alcohol moiety of [5-(4-methoxyphenyl)furan-2-yl]methanol can be selectively oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidation, for instance using manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), typically yields the aldehyde, 5-(4-methoxyphenyl)furan-2-carbaldehyde. This aldehyde is a valuable intermediate for synthesizing other complex molecules, such as imines and chalcones. nih.gov For example, it can be condensed with substituted acetophenones to produce furan-containing chalcones. nih.gov

Stronger oxidizing agents or more vigorous conditions can further oxidize the aldehyde or directly oxidize the primary alcohol to the carboxylic acid, 5-(4-methoxyphenyl)furan-3-carboxylic acid. epa.gov The saturated analogue, (5-phenyltetrahydrofuran-2-yl)methanol, has been oxidized using Swern oxidation conditions (oxalyl chloride, DMSO, Et₃N) to yield the corresponding aldehyde, demonstrating a common pathway for this class of compounds. rsc.org

Starting Material Reagent(s) Product Product Type
This compoundMnO₂ or PCC5-(4-methoxyphenyl)furan-2-carbaldehydeAldehyde
This compoundStrong Oxidant (e.g., KMnO₄)5-(4-methoxyphenyl)furan-3-carboxylic acidCarboxylic Acid
(5-phenyltetrahydrofuran-2-yl)methanolOxalyl chloride, DMSO, Et₃N5-phenyltetrahydrofuran-2-carbaldehydeAldehyde

Esterification and Etherification Reactions

The hydroxymethyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst. For instance, furan-2-ylmethanols can be converted to their corresponding acetate (B1210297) esters using acetic anhydride (B1165640). nih.gov A common method for forming esters from sensitive alcohols is the Steglich esterification, which uses a coupling agent like N,N′-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method has been successfully applied to synthesize 4-(methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate from 5-bromofuroic acid and methylparaben, highlighting its utility for related furan (B31954) structures. mdpi.com

Similarly, acrylate (B77674) esters can be synthesized by reacting furfuryl alcohols with acryloyl chloride in the presence of a base like triethylamine (B128534) to trap the generated HCl. rsc.org This reaction produces monomers that can be used in polymerization reactions.

Etherification, while less commonly detailed for this specific compound in the literature, would be expected to proceed under standard conditions, such as the Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide.

Reaction Type Reactants Catalyst/Conditions Product Example
EsterificationAlcohol + Acyl ChlorideTriethylamineFurfuryl acrylate rsc.org
EsterificationAlcohol + Carboxylic AcidDCC, DMAPAryl furan-2-carboxylate (B1237412) mdpi.com
EsterificationAlcohol + AnhydrideN/AFurfuryl methyl acetate nih.gov

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system. Its reactivity is influenced by the electron-donating nature of both the methoxy (B1213986) group on the phenyl ring and the hydroxymethyl group.

Electrophilic Aromatic Substitution Patterns on the Furan Ring

Furan is a π-rich heterocycle that undergoes electrophilic substitution much more rapidly than benzene. chemicalbook.com Substitution preferentially occurs at the C2 (α) position, and if that is blocked, at the C5 (α') position. In this compound, both α-positions (C2 and C5) are substituted. Therefore, electrophilic attack would be directed to the C3 or C4 (β) positions.

However, the high reactivity of the furan ring can also lead to ring-opening or polymerization under strongly acidic conditions, which are often employed in electrophilic substitution reactions like nitration or sulfonation. For this reason, milder reagents are typically required. Direct nitration of furan derivatives can be achieved using reagents like nitric acid in trifluoroacetic anhydride. researchgate.net In some cases, substitution may occur on the appended phenyl ring instead. For example, nitration of a similar substrate has been shown to yield (5-(4-Methoxy-3-nitrophenyl)furan-2-yl)methanol, where the nitro group adds to the phenyl ring ortho to the methoxy group. cymitquimica.com

Position Relative Reactivity Reasoning
C2, C5 (α-positions)HighestMost stable carbocation intermediate (3 resonance structures). chemicalbook.com Both are substituted in the title compound.
C3, C4 (β-positions)LowerLess stable carbocation intermediate (2 resonance structures). chemicalbook.com Potential sites for substitution in the title compound.

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Core

The furan ring can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.com The reactivity of furan as a diene is enhanced by electron-donating substituents. rsc.org In this compound, both the hydroxymethyl group and the 4-methoxyphenyl (B3050149) group are electron-donating, thus activating the furan core for cycloaddition.

These reactions are typically reversible, and the stereochemical outcome (endo vs. exo) can be controlled by temperature. pearson.com At lower temperatures, the kinetically favored endo product often predominates, while at higher temperatures, the thermodynamically more stable exo product is favored. pearson.comnih.gov The reaction often requires a powerful dienophile, or the use of a Lewis acid catalyst to increase efficiency. numberanalytics.comacs.org For example, the reaction of 2-methylfuran (B129897) with maleimides shows temperature-dependent selectivity, with the exo isomer being exclusively formed at temperatures above 60 °C. nih.gov

Acid-Catalyzed Transformations and Rearrangements

2-Furylcarbinols, such as this compound, are known to undergo a significant acid-catalyzed rearrangement known as the Piancatelli rearrangement. wikipedia.orgnih.gov This reaction, typically conducted in an acidic aqueous medium, transforms the 2-furylcarbinol into a 4-hydroxycyclopentenone derivative. rsc.orgthieme-connect.com

The mechanism proceeds through the following key steps:

Protonation of the hydroxyl group by an acid.

Loss of a water molecule to form a resonance-stabilized carbocation.

Nucleophilic attack by water on the C5 position of the furan ring, leading to ring opening and the formation of a pentadienyl cation intermediate. thieme-connect.com

A 4π conrotatory electrocyclization of this cation to form the cyclopentenone ring, which typically results in a trans relationship between the substituents at the C4 and C5 positions of the new ring. wikipedia.orgrsc.org

The presence of alkyl or aryl groups on the furan ring, as in the case of the 4-methoxyphenyl group, is well-tolerated and leads to the corresponding substituted cyclopentenone. nih.gov The reaction can be catalyzed by both Brønsted and Lewis acids. nih.govthieme-connect.com

Influence of the 4-Methoxyphenyl Substituent on Furan Reactivity and Selectivity

The presence of a 4-methoxyphenyl group at the C5 position significantly influences the reactivity of the furan ring. The furan ring itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the C2 and C5 positions due to the stabilizing effect of the oxygen atom on the reaction intermediate. pearson.com When the C5 position is substituted, electrophilic attack is directed to the C2 position.

The 4-methoxyphenyl substituent exerts a notable electronic effect on the furan nucleus. The methoxy group (-OCH₃) is a strong electron-donating group due to its resonance effect, which increases the electron density of the attached phenyl ring. This electronic influence extends through the phenyl ring to the furan ring, further enhancing its nucleophilicity. This heightened electron density makes the furan ring more susceptible to electrophilic attack compared to unsubstituted furan.

This increased reactivity is evident in various transformations. For instance, in reactions like the Biginelli reaction, 5-aryl-2-furaldehydes, which can be synthesized from the corresponding alcohol, readily participate. The nature of the substituent on the aryl ring can impact reaction yields and kinetics, with electron-donating groups generally facilitating reactions that involve electrophilic character at the furan ring. osi.lv

Furthermore, the 4-methoxyphenyl group plays a crucial role in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which are often used to synthesize 5-arylfurans. researchgate.netmdpi.com The electronic properties of the aryl substituent can affect the efficiency of the catalytic cycle. The electron-donating nature of the methoxy group can influence the oxidative addition and reductive elimination steps in palladium-catalyzed reactions.

Table 1: Influence of Substituents on Furan Reactivity

Reaction TypeInfluence of 4-Methoxyphenyl GroupExpected Outcome for this compound
Electrophilic Aromatic Substitution Increases electron density of the furan ring, activating it towards electrophiles.Enhanced reactivity at the C3 and C4 positions (relative to the already substituted C2 and C5).
Oxidation of Furan Ring Electron-donating group may increase susceptibility to oxidative cleavage.Potential for ring-opening to form dicarbonyl species under certain oxidative conditions.
Metal-Catalyzed Cross-Coupling Can influence the kinetics of catalytic cycles like Suzuki or Heck reactions.The electronic properties of the methoxy group can be leveraged for further functionalization.

Detailed Mechanistic Studies of Key Transformations of this compound

While specific mechanistic studies on this compound are not extensively documented in dedicated literature, the reactivity of its functional groups can be understood from studies on analogous furan derivatives. Key transformations include the oxidation of the hydroxymethyl group and reactions involving the furan ring itself.

Oxidation of the Hydroxymethyl Group:

The primary transformation of the hydroxymethyl group at the C2 position is its oxidation to the corresponding aldehyde, 5-(4-methoxyphenyl)furan-2-carbaldehyde, and subsequently to the carboxylic acid, 5-(4-methoxyphenyl)furan-2-carboxylic acid. bldpharm.com These transformations are fundamental in synthetic chemistry as they provide access to a wide range of other derivatives.

The oxidation to the aldehyde can be achieved using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂), which is selective for allylic and benzylic-type alcohols. The mechanism of this heterogeneous reaction involves the adsorption of the alcohol onto the surface of MnO₂, followed by the transfer of a hydrogen atom and subsequent steps leading to the release of the aldehyde.

Further oxidation to the carboxylic acid can be performed using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalytic methods. For example, 5-hydroxymethylfuroic acid has been oxidized to 2,5-furandicarboxylic acid using a CuO-Ag₂O pair, indicating that such transformations are well-established for furan-based compounds. researchgate.net

Reactions Involving the Furan Ring:

The furan ring in 5-substituted furans can undergo a number of mechanistically interesting reactions. One of the most significant is its metabolic activation by cytochrome P450 enzymes. This process involves the oxidation of the furan ring to form a reactive and unstable intermediate, a cis-2-butene-1,4-dial (or a related enedione). This highly electrophilic species is believed to be responsible for the toxicity of many furan-containing compounds by readily reacting with cellular nucleophiles like proteins and DNA. bldpharm.com The presence of the 4-methoxyphenyl group, being electron-donating, could potentially influence the rate of this metabolic activation.

In synthetic organic chemistry, the furan ring can act as a diene in Diels-Alder reactions. However, the aromatic character of furan means that it is a less reactive diene compared to non-aromatic counterparts. The reaction is typically reversible, and the resulting cycloadducts can undergo further transformations. The electronic nature of the substituents on the furan ring can affect both the rate of the cycloaddition and the stability of the adduct.

Table 2: Key Transformations and Mechanistic Features

TransformationReagents/ConditionsMechanistic Highlights
Alcohol Oxidation to Aldehyde MnO₂, PCC, Swern oxidationSelective oxidation of the primary alcohol without affecting the furan or phenyl rings.
Aldehyde Oxidation to Carboxylic Acid KMnO₄, Tollens' reagentInvolves the formation of a hydrate (B1144303) intermediate which is then oxidized.
Suzuki-Miyaura Coupling (of halo-furan precursor) Pd catalyst, base, boronic acidCatalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com
Metabolic Ring Oxidation Cytochrome P450 enzymesFormation of a highly reactive cis-enedione intermediate. bldpharm.com

These mechanistic pathways provide a framework for understanding and predicting the chemical behavior of this compound in both biological and synthetic contexts.

Derivatization and Structural Modification Strategies for 5 4 Methoxyphenyl Furan 2 Yl Methanol

Synthesis of Novel Analogs through Hydroxymethyl Group Functionalization

The hydroxymethyl group at the 2-position of the furan (B31954) ring in [5-(4-methoxyphenyl)furan-2-yl]methanol is a prime target for chemical modification, allowing for the introduction of a wide range of functional groups and the synthesis of novel analogs with altered properties. Key functionalization strategies include etherification, esterification, and conversion to amines.

Etherification: The synthesis of ether derivatives of this compound can be achieved under various conditions. For instance, in a one-pot multicomponent reaction, the hydroxyl group can be methylated in the presence of a suitable catalyst like p-toluenesulfonic acid (PTSA) in methanol (B129727), which acts as both the solvent and the methylating agent. wikipedia.org This approach has been successfully used to synthesize ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. wikipedia.org More general methods for the etherification of the related 5-hydroxymethylfurfural (B1680220) (HMF) using solid acid catalysts like Amberlyst-15 have also been reported, yielding 5-(alkoxymethyl)furfurals, which could be applicable to this compound. mdpi.comlibretexts.org

Esterification: The conversion of the hydroxymethyl group to an ester is a common and effective derivatization strategy. A notable example is the synthesis of acetic acid 5-(4-methoxyphenyl)-furan-2-ylmethyl ester. turito.com This transformation can be achieved using standard esterification procedures, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base. The resulting esters often exhibit modified solubility and pharmacokinetic profiles. The esterification of secondary metabolites, in general, is a widely used technique to enhance their biological activity and create structural diversity. nih.gov

Conversion to Amines: The hydroxymethyl group can also serve as a precursor for the synthesis of amine derivatives. This can be accomplished through a two-step process involving initial conversion of the alcohol to a more reactive leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a desired amine. While direct examples for this compound are not extensively documented in the readily available literature, this is a standard synthetic transformation in organic chemistry.

Table 1: Examples of Hydroxymethyl Group Functionalization

Starting Material Reagents and Conditions Product Reference
This compound Acetic anhydride, pyridine Acetic acid 5-(4-methoxyphenyl)-furan-2-ylmethyl ester turito.com
5-hydroxymethylfurfural, urea, ethyl acetoacetate PTSA, Methanol Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate wikipedia.org
5-hydroxymethylfurfural Alcohols, Solid acid catalysts (e.g., Amberlyst-15) 5-(Alkoxymethyl)furfurals mdpi.comlibretexts.org

Exploration of Substituent Effects on the Furan Ring System and its Reactivity

The electronic and steric nature of substituents on the furan ring can significantly influence the reactivity of the entire molecule, including the hydroxymethyl group and the aromatic system. Understanding these effects is crucial for designing targeted derivatization strategies and for predicting the chemical behavior of the resulting analogs.

The furan ring is an electron-rich aromatic system, and its reactivity is sensitive to the electronic properties of its substituents. Electron-donating groups on the furan ring are expected to increase its nucleophilicity, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density of the ring, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack under certain conditions.

While specific studies detailing the systematic exploration of substituent effects on the furan ring of this compound are not abundant, general principles of furan chemistry suggest that introducing further substituents at the 3- or 4-positions of the furan ring would modulate its electronic properties and steric environment, thereby influencing its reactivity in various chemical transformations.

Introduction of Additional Functional Groups on the 4-Methoxyphenyl (B3050149) Moiety

A key example of this strategy is the synthesis of [5-(2-Amino-4-methoxy-phenyl)-furan-2-yl]-methanol. scbt.com The introduction of an amino group at the ortho-position of the methoxy (B1213986) group significantly changes the electronic and steric landscape of the phenyl ring. This modification can be achieved through standard aromatic substitution reactions, such as nitration followed by reduction. The presence of the amino group provides a new site for further derivatization, such as acylation or alkylation, leading to a host of new compounds.

The phenyl group is generally amenable to a variety of electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups including nitro, halogen, and acyl groups. wikipedia.orgturito.comlibretexts.org The position of these new substituents will be directed by the existing methoxy group, which is an ortho-, para-directing group. This allows for a degree of control over the regiochemistry of the substitution. For example, in related phenylfuran systems, Suzuki coupling reactions have been employed to introduce various substituted phenyl groups, demonstrating the feasibility of creating a wide array of analogs with different substitution patterns on the phenyl ring. nih.gov

Table 2: Examples of Functionalization on the 4-Methoxyphenyl Moiety

Starting Material Product Significance Reference
A derivative of this compound [5-(2-Amino-4-methoxy-phenyl)-furan-2-yl]-methanol Introduction of a reactive amino group for further derivatization. scbt.com
6-(5-bromofuran-2-yl)nicotinonitrile 6-(5-Phenylfuran-2-yl)nicotinonitrile Demonstrates the use of Suzuki coupling to introduce phenyl groups, a method applicable for creating substituted analogs. nih.gov

Development of Libraries of this compound Derivatives for Diverse Chemical Screening Platforms

The systematic synthesis of libraries of related compounds is a cornerstone of modern drug discovery and materials science. By creating a diverse collection of derivatives based on the this compound scaffold, researchers can efficiently screen for molecules with desired biological activities or material properties.

The development of such libraries relies on the robust and versatile synthetic strategies discussed in the previous sections. High-throughput synthesis techniques can be employed to rapidly generate a large number of analogs by systematically varying the functional groups at the hydroxymethyl position, on the furan ring, and on the methoxyphenyl moiety.

While specific reports on large-scale library synthesis of this compound derivatives for screening platforms are not extensively detailed in the public domain, the synthetic accessibility of this scaffold makes it an attractive candidate for such endeavors. The synthesis of various 5-aryl-2-substituted furan derivatives has been reported, indicating the feasibility of creating diverse libraries. researchgate.net The goal of such a library would be to explore a wide chemical space around the core scaffold. For example, a library could be designed to include derivatives with a range of electronic properties, lipophilicities, and hydrogen bonding potentials to maximize the chances of identifying hits in a screening campaign. The synthesis of substituted phenylfuranylnicotinamidines and their evaluation for antimicrobial and antiproliferative activities serves as a prime example of how libraries of furan-containing compounds can be constructed and screened to identify bioactive molecules. nih.gov

The information gathered from screening these libraries can provide valuable structure-activity relationship (SAR) data, guiding the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic and Analytical Techniques for 5 4 Methoxyphenyl Furan 2 Yl Methanol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including [5-(4-methoxyphenyl)furan-2-yl]methanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the chemical environment of each atom and the connectivity between them.

For this compound, ¹H NMR spectroscopy identifies all unique proton environments in the molecule. The expected signals include those for the aromatic protons on the 4-methoxyphenyl (B3050149) ring, the protons on the furan (B31954) ring, the methylene (B1212753) (CH₂) protons of the methanol (B129727) group, the hydroxyl (OH) proton, and the methyl (CH₃) protons of the methoxy (B1213986) group. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) are critical for assigning these signals to their respective protons.

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 400 MHz. Data is hypothetical and based on known chemical shift values for similar structural motifs.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
7.62 Doublet 8.8 2H Aromatic (ortho to furan)
6.91 Doublet 8.8 2H Aromatic (ortho to OCH₃)
6.61 Doublet 3.3 1H Furan H-3 or H-4
6.30 Doublet 3.3 1H Furan H-4 or H-3
4.69 Singlet - 2H -CH₂OH
3.84 Singlet - 3H -OCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 101 MHz. Data is hypothetical and based on known chemical shift values for similar structural motifs.

Chemical Shift (δ) ppm Assignment
159.5 Aromatic C-O
155.9 Furan C-2 or C-5
152.0 Furan C-5 or C-2
125.7 Aromatic CH (ortho to furan)
123.6 Aromatic C (ipso, attached to furan)
114.4 Aromatic CH (ortho to OCH₃)
108.3 Furan CH
106.6 Furan CH
57.8 -CH₂OH

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, its primary use is to determine the molecular weight and confirm the molecular formula.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision (typically to four decimal places). nih.gov This allows for the unambiguous determination of the elemental composition, confirming that the synthesized compound has the expected molecular formula of C₁₂H₁₂O₃.

Electron Ionization (EI) is a common MS technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique "fingerprint" that can help confirm the structure. For this compound, characteristic fragmentation pathways could include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of water (H₂O): [M - 18]⁺

Loss of a methoxy radical (•OCH₃): [M - 31]⁺

Cleavage of the hydroxymethyl group: leading to a stable furyl cation.

Formation of a pyrylium (B1242799) or furfuryl cation: a common fragmentation pathway for furan-containing compounds. researchgate.neted.ac.uk

Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are less energetic and often result in a prominent molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation, which is ideal for confirming the molecular weight. nih.govfossiliontech.com

Chromatographic Methods for Purification and Purity Assessment (e.g., GC-MS, LC-MS)

Chromatography is essential for both the purification of the synthesized this compound and the assessment of its purity. The choice of method depends on the compound's volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. mdpi.comrestek.com The sample is vaporized and passed through a capillary column (e.g., HP-5MS) where it is separated from impurities based on its boiling point and interactions with the column's stationary phase. mdpi.comresearchgate.net The separated components then enter a mass spectrometer for detection and identification. GC-MS is highly effective for separating isomers and provides both retention time data for purity assessment and mass spectra for identification. mdpi.comrestek.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the method of choice. The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase (e.g., C18). Separation occurs based on the compound's affinity for the mobile and stationary phases. High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is commonly used to determine the purity of final products, often requiring >95% purity for further research applications. nih.gov

Preparative and Column Chromatography: For purification on a larger scale, column chromatography is frequently employed. orgsyn.orgresearchgate.net The crude product is loaded onto a column of silica (B1680970) gel or alumina, and a solvent system (eluent), typically a mixture like hexane (B92381) and ethyl acetate (B1210297), is passed through the column to separate the target compound from byproducts and starting materials. orgsyn.orgrsc.org Thin-Layer Chromatography (TLC) is used to monitor the progress of the reaction and to determine the optimal solvent system for column chromatography. orgsyn.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule.

While a specific crystal structure for this compound is not described in the searched literature, the analysis of a closely related analog, (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol, provides an excellent example of the insights gained from this technique. researchgate.net For such an analysis, a suitable single crystal of the compound must first be grown. researchgate.net

The crystallographic analysis of the analog revealed the following key details:

Crystal System and Space Group: It crystallized in the monoclinic system with the space group P21/c. researchgate.net

Unit Cell Parameters: The dimensions of the unit cell were precisely determined (e.g., a = 12.0648(9) Å, b = 8.3896(5) Å, c = 10.5727(9) Å, β = 104.204(8)°). researchgate.net

Molecular Conformation: The analysis showed a significant dihedral angle (70.25°) between the planes of the fluorobenzene (B45895) and furan rings. researchgate.net

Intermolecular Interactions: Crucially, it identified strong intermolecular hydrogen bonds, such as one between the hydroxyl group of the methanol moiety and an oxygen atom of a neighboring molecule, which stabilize the crystal lattice. researchgate.net

This level of detail is unparalleled and confirms the molecule's absolute structure in the solid state, providing a foundational model for understanding its physical properties and potential interactions.

Computational and Theoretical Studies of 5 4 Methoxyphenyl Furan 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For [5-(4-methoxyphenyl)furan-2-yl]methanol, Density Functional Theory (DFT) is a commonly employed method, often utilizing functionals such as B3LYP in conjunction with a suitable basis set like 6-311G(d,p). dntb.gov.ua These calculations, typically performed in both vacuum and solvent phases, allow for the optimization of the molecule's geometry and the determination of its electronic structure.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher propensity to engage in chemical reactions. Theoretical calculations for furan (B31954) derivatives often show that such compounds are reactive. globalresearchonline.net

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. For this compound, the oxygen atoms of the hydroxyl and methoxy (B1213986) groups are expected to be regions of high electron density (negative potential), while the hydrogen atoms of the hydroxyl group and aromatic rings would exhibit positive potential.

Table 1: Calculated Electronic Properties of this compound

ParameterValue (in vacuum)Value (in solvent)
HOMO Energy-5.8 eV-5.9 eV
LUMO Energy-1.2 eV-1.3 eV
HOMO-LUMO Gap4.6 eV4.6 eV
Dipole Moment2.5 D3.1 D

Note: The data in this table is representative and based on typical values for similar furan derivatives calculated using DFT methods.

Molecular Modeling of Conformational Preferences and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are crucial for its interactions with other molecules. Molecular mechanics and molecular dynamics (MD) simulations are powerful tools to explore the conformational landscape of this compound. psu.eduresearchgate.net These simulations can reveal the most stable conformations and the energy barriers between them. For phenyl-substituted morphans, a chair-chair conformation is often preferred. nih.gov

The orientation of the methoxyphenyl group relative to the furan ring is a key conformational feature. The rotational barrier around the single bond connecting these two rings determines the degree of planarity of the molecule, which in turn influences its electronic properties and potential for π-stacking interactions.

Intermolecular interactions play a vital role in the condensed-phase behavior of the compound. Theoretical studies on furan and its derivatives have shown that they can participate in various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. nih.govaip.orgnih.gov For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates. The aromatic rings provide a platform for π-stacking interactions, which are important in crystal packing and interactions with biological macromolecules.

Table 2: Potential Intermolecular Interactions of this compound

Interaction TypeParticipating GroupsSignificance
Hydrogen BondingHydroxyl group (donor/acceptor)Crystal packing, solubility
π-π StackingFuran and phenyl ringsMolecular recognition, electronic properties
van der Waals ForcesEntire moleculeOverall cohesion in condensed phases

Prediction of Reaction Pathways, Energetics, and Transition States

Computational chemistry provides a powerful lens through which to view chemical reactions at the molecular level. grnjournal.usrsc.orggrnjournal.us By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, the structures of transition states, and the activation energies involved. For this compound, several reactions are of interest, including the oxidation of the methanol (B129727) group, electrophilic substitution on the furan or phenyl ring, and reactions involving the furan ring oxygen.

DFT calculations can be used to model the geometries of reactants, products, and transition states. researchgate.net The activation energy for a given reaction step can be calculated as the energy difference between the transition state and the reactants. The reaction mechanism for the conversion of dihydrouracil (B119008) has been investigated using a quantum mechanical cluster approach. rsc.org A possible reaction pathway for the oxidation of the methanol group to an aldehyde could involve a dehydrogenation step.

The influence of catalysts on reaction pathways can also be investigated computationally. For example, the mechanism of furan hydrogenation on a metal oxide surface has been elucidated using DFT, revealing the role of the catalyst in lowering the activation barriers. researchgate.net

Table 3: Hypothetical Reaction Energetics for the Oxidation of the Methanol Group

ParameterValue (kcal/mol)
Activation Energy (uncatalyzed)35
Activation Energy (catalyzed)15
Reaction Enthalpy-20

Note: The data in this table is representative and illustrates the potential impact of a catalyst on the reaction energetics.

In Silico Design and Virtual Screening of Novel this compound Derivatives

The framework of this compound can serve as a scaffold for the design of new molecules with tailored properties. In silico design and virtual screening are efficient computational strategies for identifying promising derivatives without the need for extensive synthesis and testing. dntb.gov.uaresearchgate.netmdpi.comnih.gov

The process typically begins with the creation of a virtual library of derivatives by modifying the parent structure at various positions, such as by introducing different substituents on the phenyl ring or modifying the methanol group. These virtual compounds are then screened for desired properties using computational models. For instance, if the goal is to design a new drug candidate, molecular docking simulations can be used to predict the binding affinity of the derivatives to a specific protein target. nih.gov

The screening process can be hierarchical, starting with rapid methods to filter large numbers of compounds and progressing to more accurate, but computationally intensive, methods for the most promising candidates. Properties such as absorption, distribution, metabolism, and excretion (ADME) can also be predicted using computational models to assess the drug-likeness of the designed compounds.

Table 4: Representative Workflow for In Silico Design and Virtual Screening

StepDescriptionComputational Method
1. Library DesignGeneration of a virtual library of derivatives.Combinatorial chemistry software
2. Property PredictionCalculation of key molecular descriptors.QSAR models
3. Virtual ScreeningDocking of derivatives into a target protein.Molecular docking software
4. Hit SelectionRanking of compounds based on docking score and other criteria.Scoring functions
5. Lead OptimizationFurther refinement of the most promising hits.MD simulations, free energy calculations

Applications of 5 4 Methoxyphenyl Furan 2 Yl Methanol in Specialized Chemical Syntheses

Role as a Key Intermediate in Complex Organic Synthesis

The furan (B31954) nucleus within [5-(4-methoxyphenyl)furan-2-yl]methanol serves as a versatile scaffold for the elaboration of more complex molecular structures. The hydroxymethyl group provides a convenient handle for a variety of chemical transformations, including oxidation, esterification, and conversion to other functional groups. These modifications pave the way for its use in the total synthesis of natural products and other intricate organic molecules. For instance, substituted furan derivatives are integral components in the synthesis of a range of natural products. researchgate.net The synthesis of such complex molecules often relies on the strategic use of functionalized furan intermediates to construct key structural motifs. The presence of the 4-methoxyphenyl (B3050149) substituent can also influence the reactivity and properties of the final products.

Utilization as a Building Block for Advanced Materials Research

The pursuit of novel materials with tailored properties has led to the exploration of a diverse array of molecular building blocks. The furan-based structure of this compound makes it a candidate for the development of advanced polymers and functional organic materials.

Furan-based polymers and resins are gaining significant attention as sustainable alternatives to their petroleum-derived counterparts. ulaval.ca These materials often exhibit desirable properties such as high thermal stability and chemical resistance. Compounds like 2,5-diformylfuran and 5-hydroxymethylfurfural (B1680220) (HMF) are key bio-based monomers in the synthesis of these polymers. ulaval.cakuleuven.be While direct polymerization of this compound is not extensively documented, its structural similarity to HMF suggests its potential as a co-monomer or a modifying agent in furan resin formulations. The incorporation of the methoxyphenyl group could impart specific properties, such as altered solubility, thermal behavior, or mechanical strength, to the resulting polymer. The synthesis of furan-based conjugated polymers using oligofurans as building blocks has been shown to be an effective strategy for creating materials with tunable electronic properties. rsc.org This highlights the potential for furan derivatives like this compound to be incorporated into such polymeric systems.

Research into bio-based polymers has demonstrated the synthesis of various furan-containing polymers from derivatives of HMF. researchgate.net These studies lay the groundwork for exploring how the specific substitution pattern of this compound could be leveraged in polymer synthesis.

The extended π-conjugated system of the 5-aryl-2-substituted furan scaffold is a key feature in the design of functional organic materials, particularly those with nonlinear optical (NLO) properties. NLO materials are crucial for applications in optoelectronics, including optical switching and data storage. The synthesis of 4-(methoxycarbonyl)phenyl 5-arylfuran-2-carboxylates has been reported, and their NLO behavior has been investigated, demonstrating the potential of this class of compounds. mdpi.com The molecular structure of this compound, with its donor (methoxyphenyl) and acceptor-capable (via functionalization of the methanol (B129727) group) ends connected by a furan bridge, is a classic design for NLO chromophores.

Theoretical and experimental studies on related furan derivatives have shown that they can possess significant first-order hyperpolarizabilities, a key metric for NLO activity. malayajournal.org For example, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole has been shown to have a hyperpolarizability nearly eighteen times greater than that of urea, a standard NLO material. malayajournal.org This suggests that derivatives of this compound could be promising candidates for the development of new NLO materials. The synthesis of 2,5-dihydrofuran (B41785) derivatives as electron acceptors for NLO chromophores further underscores the utility of the furan scaffold in this field. researchgate.net

Applications in the Synthesis of Agrochemical Intermediates and Modulators

The furan ring is a common motif in a variety of biologically active compounds, including those with applications in agriculture. The ability to functionalize the this compound scaffold allows for the synthesis of derivatives with potential as agrochemical intermediates. A significant area of research is the development of tubulin polymerization inhibitors, which can act as herbicides or fungicides by disrupting cell division in target organisms. nih.govnih.gov

Several studies have reported the synthesis of furan derivatives that exhibit potent inhibitory activity against tubulin polymerization. nih.gov For instance, novel 5-(4-chlorophenyl)furan derivatives have been synthesized and shown to inhibit tubulin polymerization, a mechanism of action relevant to the development of anticancer agents and potentially agrochemicals. nih.gov The general structure of these compounds, featuring a substituted phenyl group attached to a furan ring, is analogous to this compound. This suggests that the target compound could serve as a valuable starting material for the synthesis of new tubulin polymerization inhibitors. The synthesis of thiazolidinone derivatives containing a furan moiety has also been explored for their antiproliferative activity, which is often linked to tubulin inhibition. nih.gov

Table 1: Examples of Furan Derivatives with Tubulin Polymerization Inhibitory Activity

Compound Class Key Structural Features Biological Activity Reference
Thiazol-5(4H)-ones Possess essential pharmacophoric features of colchicine (B1669291) binding site inhibitors. Potent tubulin polymerization inhibitors with IC50 values in the nanomolar range. nih.gov
5-(4-chlorophenyl)furan derivatives Chalcone, isoxazole, and pyrazole (B372694) derivatives of 5-(4-chlorophenyl)furan. Inhibitory activity on tubulin polymerization. nih.gov
Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one scaffold. Binds to the colchicine site of tubulin and reduces microtubule growth. rsc.org
5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime A furan ring linked to a trimethoxyphenyl group via a dithiolone oxime linker. Disrupts tubulin polymerization and induces G2/M arrest in cancer cells. nih.gov

Development of Ligands and Catalytic Systems Based on the Furanmethanol Scaffold

The furan ring and its associated functional groups can act as coordination sites for metal ions, making furan-containing molecules attractive candidates for the development of novel ligands and catalysts. The oxygen atom of the furan ring and the hydroxyl group of the methanol substituent in this compound can potentially coordinate with metal centers.

While the direct application of this compound as a ligand is not extensively reported, the broader field of furan chemistry provides a basis for its potential in this area. For example, palladium-catalyzed cross-coupling reactions are widely used to synthesize functionalized furan derivatives, indicating the compatibility of the furan ring with transition metal catalysis. ysu.am The development of catalysts for the synthesis of furan derivatives is an active area of research, and understanding the coordination chemistry of furans is central to these efforts. The synthesis of various furan derivatives often employs metal catalysts, where the furan-containing substrate interacts with the metal center during the catalytic cycle. researchgate.net The structural features of this compound could be systematically modified to design ligands with specific electronic and steric properties for a variety of catalytic applications.

Future Directions and Emerging Research Avenues for 5 4 Methoxyphenyl Furan 2 Yl Methanol

Exploration of Novel and Efficient Synthetic Methodologies

The synthesis of polysubstituted furans, including structures related to [5-(4-methoxyphenyl)furan-2-yl]methanol, is a dynamic area of research. Current efforts are aimed at developing more efficient, regioselective, and environmentally benign synthetic routes. Traditional methods often require harsh conditions or multi-step procedures, prompting the search for innovative catalytic systems.

Recent advancements include the use of copper-mediated intermolecular annulation of ketones and β-nitrostyrenes, which provides a regioselective pathway to multisubstituted furans. organic-chemistry.org Similarly, copper-catalyzed annulation of aryl ketones with aromatic olefins under ambient air offers a direct route to these structures. organic-chemistry.org Gold and copper combination catalysis has also been shown to facilitate one-pot, three-step reaction cascades to form substituted furans. organic-chemistry.org Another novel approach involves a base-promoted domino reaction of β-keto compounds with vinyl dichlorides, which utilizes readily available starting materials and demonstrates a broad substrate scope. organic-chemistry.org

Table 1: Comparison of Novel Synthetic Methodologies for Furan (B31954) Derivatives

Methodology Catalyst/Reagent Key Features Potential Application for Target Compound
Intermolecular Annulation Copper-mediated Regioselective; Utilizes ketones and β-nitrostyrenes or aromatic olefins. organic-chemistry.org Synthesis from an appropriate aryl ketone and olefin precursor.
Domino Reaction Base-promoted Uses β-keto compounds and vinyl dichlorides; Operationally simple. organic-chemistry.org A multi-component approach to building the substituted furan ring.
One-Pot Elimination/Cyclization CuCl Converts β-chlorovinyl ketones to 2,5-disubstituted furans directly. organic-chemistry.org Efficient synthesis from a suitable β-chlorovinyl ketone intermediate.
Oxidation of Furfurals Manganese Pincer Catalyst Highly efficient conversion of furfurals to furoic acids under mild conditions. researchgate.net Could be part of a synthetic route involving oxidation of a related aldehyde.
Metalloradical Cyclization Cobalt(II) Porphyrin Complexes Catalyzes cyclization of alkynes and diazocarbonyls with high regioselectivity and functional group tolerance. nih.gov Offers a convergent route by combining an alkyne and a diazo compound.

Advanced Studies on Reaction Stereoselectivity and Regioselectivity

Achieving precise control over the arrangement of substituents on the furan ring (regioselectivity) and the three-dimensional orientation of atoms (stereoselectivity) is critical for synthesizing specific isomers of complex molecules. For derivatives of this compound, controlling substitution patterns is essential for tailoring their properties for specific applications.

The high electron density of the furan ring makes it susceptible to electrophilic attack, and the regioselectivity of these reactions can be guided by the electronic nature of existing substituents. numberanalytics.com For example, electron-donating groups tend to direct incoming electrophiles to the 5-position, whereas electron-withdrawing groups direct to the 2-position. numberanalytics.com

Recent breakthroughs have demonstrated remarkable control over regioselectivity. For instance, the choice of a transition metal catalyst can selectively produce different isomers from the same starting materials. Using palladium dichloride catalysts with cyclopropenyl ketones yields 2,3,5-trisubstituted furans, while a copper iodide catalyst produces 2,3,4-trisubstituted furans. acs.org Furthermore, cobalt-based metalloradical catalysis has been developed for the regioselective synthesis of multisubstituted furans from alkynes and α-diazocarbonyls, showing complete regioselectivity across a wide range of substrates. nih.gov The Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl compound and furan, also shows regiocontrol dependent on the stability of the intermediate biradicals. scispace.com

While stereoselectivity is more commonly discussed in the context of tetrahydrofuran (B95107) synthesis, the principles are relevant for reactions involving the side chain of this compound or for subsequent transformations of the furan ring. nih.govresearchgate.net For instance, the Achmatowicz reaction, which converts furfuryl alcohols into dihydropyranones, introduces a chiral center, and asymmetric variations have been developed to create specific diastereomers. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant leap forward for chemical manufacturing, offering improved safety, scalability, and efficiency. sci-hub.sevapourtec.com These technologies are particularly well-suited for the production of heterocyclic compounds like this compound.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which is often difficult to achieve in large-scale batch reactors. sci-hub.se This level of control can lead to higher yields, fewer byproducts, and safer handling of hazardous intermediates. researchgate.netnih.gov The synthesis of 2,5-diaryl furans has been successfully demonstrated in a continuous-flow setup, which avoids the isolation of potentially unstable endoperoxide intermediates. acs.org Flow processes are also instrumental in producing the key bio-based platform chemical 5-hydroxymethylfurfural (B1680220) (HMF) from fructose (B13574) with high yields. sci-hub.se

Automated synthesis platforms, which combine robotics with chemical reactors, further accelerate the discovery and optimization of new synthetic routes. youtube.comyoutube.com These systems can perform numerous reactions in parallel, rapidly screening different catalysts, solvents, and conditions to identify the optimal pathway for a target molecule. youtube.com Platforms like Synple Chem's automated synthesizer use reagent cartridges to perform multi-step syntheses and purifications with minimal human intervention. youtube.com Such technologies could be employed to rapidly develop and optimize the synthesis of this compound and create libraries of related compounds for screening in materials science or other applications.

Table 2: Advantages of Advanced Synthesis Platforms for Furan Derivatives

Platform Key Advantages Relevance to this compound
Continuous Flow Chemistry Enhanced safety, precise control of reaction conditions, improved scalability, higher yields. sci-hub.seresearchgate.netacs.org Safer and more efficient large-scale production; potential for improved purity.
Automated Synthesis High-throughput screening, rapid reaction optimization, automated multi-step synthesis and purification. youtube.comyoutube.com Accelerated discovery of optimal synthetic routes; rapid generation of derivatives for research.

Sustainable and Bio-Renewable Feedstock Integration for Production

The imperative for a sustainable chemical industry has spurred intensive research into using bio-renewable feedstocks instead of petroleum-based starting materials. biofuranchem.com Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, is an abundant and non-edible resource for producing valuable platform chemicals, including furan derivatives. mdpi.comencyclopedia.pub This shift is central to the future production of compounds like this compound.

The core strategy involves the conversion of C5 and C6 sugars, derived from the hydrolysis of hemicellulose and cellulose, into key furan building blocks such as furfural (B47365) and 5-hydroxymethylfurfural (HMF). uu.nlmdpi.comacs.org Furfural, derived from C5 sugars like xylose, can be hydrogenated to produce furfuryl alcohol, a direct precursor for many furan compounds. uu.nlmdpi.com HMF, produced from C6 sugars like glucose and fructose, is a versatile platform chemical that can be converted into a wide array of derivatives, including 2,5-bis(hydroxymethyl)furan (BHMF), which shares structural similarities with the target molecule. acs.orgresearchgate.net

Significant progress has been made in developing efficient catalytic systems for these transformations. Ionic liquids and deep eutectic solvents are being explored as effective media for dissolving lignocellulose and facilitating the conversion to furans. mdpi.comencyclopedia.pub Hybrid chemo-enzymatic strategies are also emerging; for example, corncob can be chemically converted to furfural, which is then biologically reduced to furfuryl alcohol using a recombinant E. coli catalyst. mdpi.com The challenge remains to develop cost-effective and high-yield processes to produce these furan platforms from raw biomass, which will be the gateway to the sustainable synthesis of more complex molecules. usda.govresearchgate.netresearchgate.net

Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science

The furan ring is a valuable structural unit for the development of advanced materials, including high-performance polymers, resins, and functional organic materials. sciengine.comresearchgate.net The unique properties of the furan moiety, such as its aromaticity, diene character for Diels-Alder reactions, and ability to be derived from biomass, make it an attractive building block. nih.gov Research on this compound and its derivatives is positioned at the intersection of synthetic organic chemistry and materials science.

Furan-based polymers, such as polyethylene (B3416737) furanoate (PEF), are being developed as bio-based alternatives to petroleum-derived plastics like polyethylene terephthalate (B1205515) (PET). sciengine.comacs.org The incorporation of furan rings into polymer backbones can impart desirable properties such as improved barrier properties and higher thermal stability. sciengine.comdigitellinc.com For example, thermosetting resins derived from furan-based amines have shown high Young's modulus, high yield strength, and excellent char yield, making them suitable for high-performance applications. digitellinc.com

The specific structure of this compound, with its hydroxyl and aryl groups, makes it a candidate monomer for polyesters, polyurethanes, or epoxy resins. The methoxyphenyl group could influence properties such as solubility, liquid crystallinity, or optoelectronic behavior. Research is underway to explore how different substituents on the furan ring affect the final properties of materials. acs.org For example, 2,5-diaryl furans have been investigated for their luminescent properties and potential use in organic electronic devices. acs.org Future work will likely involve the synthesis of polymers from this compound and the characterization of their thermal, mechanical, and electronic properties, opening new avenues for sustainable and functional materials.

Q & A

Q. What are the standard synthetic routes for [5-(4-methoxyphenyl)furan-2-yl]methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Furan ring formation : Cyclization of precursors like 4-methoxybenzaldehyde with diethyl oxalate via Claisen-Schmidt condensation (e.g., Knoevenagel reaction) under basic conditions (e.g., piperidine in ethanol) .

Hydroxymethyl introduction : Reduction of intermediate aldehydes or ketones using NaBH₄ or LiAlH₄ in anhydrous THF .
Optimization: Use continuous flow reactors to enhance yield and scalability, as demonstrated for analogous furan derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the furan ring (δ ~6.3–7.5 ppm for protons), methoxyphenyl group (δ ~3.8 ppm for OCH₃), and hydroxymethyl (δ ~4.5 ppm) .
  • IR Spectroscopy : Confirm O-H stretch (~3200–3600 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
  • X-ray crystallography : Resolve 3D conformation to study π-π stacking or hydrogen-bonding interactions .

Q. How does the compound react under oxidative conditions?

  • Methodological Answer : The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄). Monitor reaction progress via TLC and confirm product formation with IR (loss of O-H stretch, appearance of C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and its halogenated analogs?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize derivatives with Cl, Br, or NO₂ substituents (e.g., replacing 4-OCH₃ with 3,4-Cl₂). Test antimicrobial activity via broth microdilution (MIC assays) and analyze logP differences to correlate hydrophobicity with efficacy .
  • Docking Simulations : Use AutoDock Vina to compare binding affinities of methoxy vs. chloro derivatives to target enzymes (e.g., cytochrome P450) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding stability in water-lipid bilayers (e.g., GROMACS) to assess membrane permeability .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophilic amino acids (e.g., cysteine thiols) .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Stability : Incubate in buffers (pH 1–9) at 37°C for 24h. Quantify degradation via HPLC and identify byproducts using LC-MS .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor structural changes via ¹H NMR .

Q. How can derivatization enhance the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Prodrug Synthesis : Acetylate the hydroxymethyl group (acetic anhydride/pyridine) to improve logP. Hydrolyze in simulated intestinal fluid (SIF) to assess reactivation .
  • PEGylation : Attach polyethylene glycol chains to increase solubility; characterize conjugates via MALDI-TOF .

Data Analysis & Optimization

Q. What statistical methods resolve discrepancies in yield data across synthetic protocols?

  • Methodological Answer : Apply Design of Experiments (DoE) using JMP or Minitab to identify critical factors (e.g., temperature, catalyst loading). For example, a central composite design can optimize Claisen-Schmidt condensation yield .

Q. How do solvent polarity and temperature affect regioselectivity in furan ring functionalization?

  • Methodological Answer :
  • Polar Protic vs. Aprotic Solvents : Compare DMF (aprotic) vs. ethanol (protic) in nucleophilic substitutions. Track regioselectivity via ¹H NMR integration .
  • Temperature Gradients : Perform reactions at 25°C vs. 80°C; use Arrhenius plots to model activation energy differences .

Q. What bioinformatics tools link the compound’s structure to potential enzyme targets?

  • Methodological Answer :
    Use SwissTargetPrediction or SEA Search to generate target hypotheses. Validate via enzymatic assays (e.g., IC₅₀ determination for COX-2 inhibition) .

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